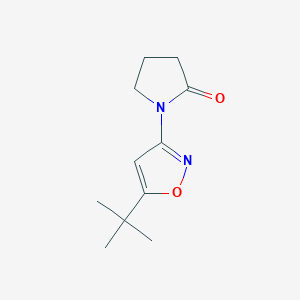

1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring an isoxazole ring substituted with a tert-butyl group and a pyrrolidin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The tert-butyl group can be introduced via alkylation reactions. The final step involves the coupling of the isoxazole derivative with a suitable pyrrolidin-2-one precursor under appropriate conditions .

Industrial Production Methods

Industrial production of 1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.

Reduction: Reduction of the isoxazole ring can yield amines or other reduced derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can produce amines .

Scientific Research Applications

1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The tert-butyl group and pyrrolidin-2-one moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

Pyrrolidin-2-one derivatives: Compounds with the pyrrolidin-2-one moiety but different ring systems.

Uniqueness

1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one is unique due to the combination of the isoxazole ring and the pyrrolidin-2-one moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for further research and development .

Biological Activity

1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one is a complex organic compound notable for its unique structural features, which include an isoxazole ring fused with a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer activities.

Structural Characteristics

The compound's structure can be described as follows:

- Isoxazole Ring : A five-membered heterocycle containing one nitrogen and one oxygen atom.

- Pyrrolidine Moiety : A five-membered saturated ring containing nitrogen.

This combination of structural elements contributes to its chemical reactivity and biological activity, positioning it as a candidate for pharmacological studies.

Biological Activity Overview

Research indicates that compounds with isoxazole rings often exhibit significant biological activities. The specific interactions of this compound with various biological targets suggest potential modulation of key biological pathways. Notably, studies have indicated that this compound may interact with neurotransmitter receptors, which could lead to neuropharmacological effects and other therapeutic applications.

Anticancer Activity

This compound has been investigated for its anticancer properties. A study on related compounds revealed that derivatives of isoxazole can inhibit phosphorylation of FLT3 (FMS-like tyrosine kinase 3) and induce apoptosis in cancer cells. For instance, N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives showed potent activity against FLT3-ITD-bearing MV4-11 cells, leading to complete tumor regression in xenograft models at doses of 60 mg/kg/day without significant toxicity .

The mechanism by which this compound exerts its biological effects likely involves several pathways:

- Inhibition of Kinases : Similar compounds have been shown to modulate receptor kinases, which are critical in cell signaling pathways related to cancer progression.

- Induction of Apoptosis : The compound may promote apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .

- Cell Cycle Arrest : Studies have indicated that certain isoxazoles can lead to cell cycle arrest, further contributing to their anticancer effects .

Table of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of isoxazole derivatives:

- FLT3 Inhibitors : A series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives were developed and tested, showing significant cytotoxicity against cancer cell lines and promising pharmacokinetic profiles .

- Cytotoxicity Studies : Research demonstrated that specific isoxazoles induced differential expression of mRNA levels associated with apoptosis and cell cycle regulation in human leukemia cells, indicating their potential as therapeutic agents .

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

1-(5-tert-butyl-1,2-oxazol-3-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)8-7-9(12-15-8)13-6-4-5-10(13)14/h7H,4-6H2,1-3H3 |

InChI Key |

DMGQBPIPJRDELW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)N2CCCC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.